![molecular formula C14H19NO B13469726 {5-Benzyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B13469726.png)
{5-Benzyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{5-Benzyl-3-azabicyclo[311]heptan-1-yl}methanol is a complex organic compound that belongs to the class of azabicyclo compounds These compounds are known for their unique structural features, which include a bicyclic framework with a nitrogen atom incorporated into the ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {5-Benzyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol typically involves the reduction of spirocyclic oxetanyl nitriles. One common method includes the use of sodium borohydride (NaBH4) and cobalt(II) chloride (CoCl2) in methanol under reflux conditions, yielding the desired product in moderate yields . Another approach involves the use of cyclobutanone, N,N-bis-(methoxymethyl)benzylamine, and chlorotrimethylsilane in acetonitrile at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the synthetic route.
Analyse Des Réactions Chimiques
Types of Reactions
{5-Benzyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the bicyclic framework.
Substitution: The nitrogen atom in the bicyclic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the bicyclic framework.
Applications De Recherche Scientifique
{5-Benzyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential drug development.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the synthesis of polymers and advanced materials.
Mécanisme D'action
The mechanism by which {5-Benzyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrogen atom in the bicyclic ring can form hydrogen bonds and participate in electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways and lead to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A related compound with a ketone functional group, known for its potential in medicinal chemistry.
{2-azabicyclo[3.1.1]heptan-1-yl}methanol: Another similar compound with a different substitution pattern on the bicyclic ring.
Uniqueness
{5-Benzyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol is unique due to its specific substitution pattern and the presence of a benzyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C14H19NO |
|---|---|
Poids moléculaire |
217.31 g/mol |
Nom IUPAC |
(5-benzyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol |
InChI |
InChI=1S/C14H19NO/c16-11-14-7-13(8-14,9-15-10-14)6-12-4-2-1-3-5-12/h1-5,15-16H,6-11H2 |
Clé InChI |
MBOSLLRLSZULOC-UHFFFAOYSA-N |
SMILES canonique |
C1C2(CC1(CNC2)CO)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


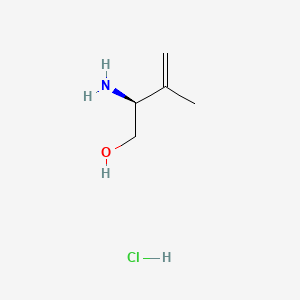
![Tert-butyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13469644.png)
![(Propan-2-yl)[3-(trimethylsilyl)propyl]amine hydrochloride](/img/structure/B13469646.png)
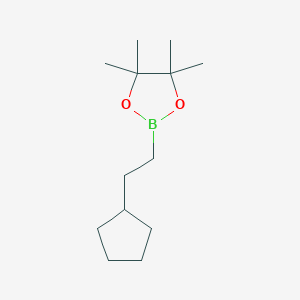
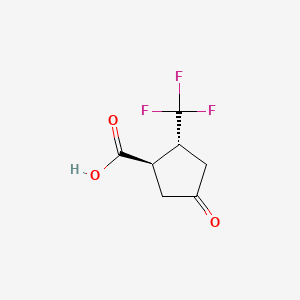
![2-Benzoyl-2-azabicyclo[2.2.1]heptane](/img/structure/B13469677.png)
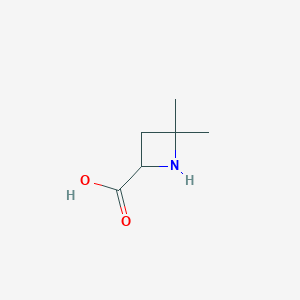

![rac-(1R,6R,8R)-8-(tert-butoxy)-2-oxa-5-azabicyclo[4.2.0]octane](/img/structure/B13469692.png)
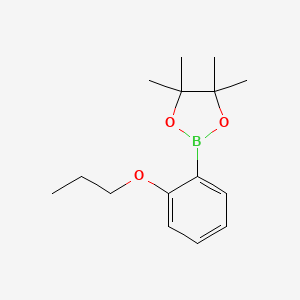
![2-[(3,6-Dibromopyridin-2-yl)sulfanyl]acetic acid](/img/structure/B13469700.png)


![tert-butyl N-{2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B13469722.png)
